REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C(N(CC)CC)C.C(NC1C=CC(S([N:36]=[N+:37]=[N-])(=O)=O)=CC=1)(=O)C>C(#N)C>[N+:36](=[C:9]([C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-:37]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)C(CC(=O)OCC)=O
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Name
|
|
Quantity
|
14 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to ambient temperature over 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
|
Details
|
The mixture was partially concentrated in vacuo
|
Type
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TEMPERATURE
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Details
|
cooled to 0° C.
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Type
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ADDITION
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Details
|
treated with sodium hydroxide (50 mL, 1 N aqueous)
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Type
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EXTRACTION
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Details
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extracted with chloroform (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified via silica gel gradient chromatography (100:0 to 85:15; hexanes:ethyl acetate)
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Name
|
|
Type
|
product
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Smiles
|
[N+](=[N-])=C(C(=O)OCC)C(=O)C1=C(C=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |